molecular formula C20H18N4O2 B2793746 1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946338-91-6

1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2793746
CAS No.: 946338-91-6
M. Wt: 346.39
InChI Key: BDIZYNDQDUVJGB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA. Pyrimidine derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups and rings. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrimidine derivatives have been studied for a variety of potential activities, including antiviral, antibacterial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. Detailed safety data would typically be obtained through toxicity studies .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

6,12-dimethyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-4-7-14(8-5-12)21-19(25)16-10-15-18(23(16)3)22-17-9-6-13(2)11-24(17)20(15)26/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIZYNDQDUVJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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